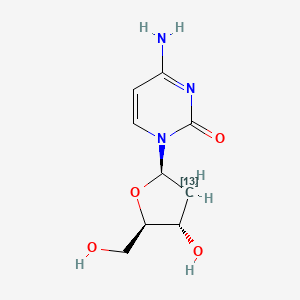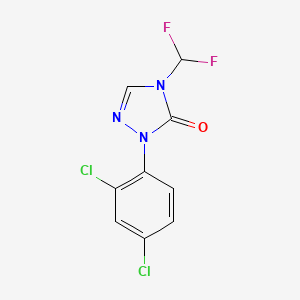
1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one typically involves the reaction of 2,4-dichlorophenylhydrazine with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and better control over the reaction parameters.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an antifungal or antibacterial agent.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-1H-1,2,4-triazol-5-one
- 1-(2,4-Dichlorophenyl)-4-(methyl)-1H-1,2,4-triazol-5-one
Uniqueness
1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one is unique due to the presence of the difluoromethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C9H5Cl2F2N3O |
|---|---|
分子量 |
280.06 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H5Cl2F2N3O/c10-5-1-2-7(6(11)3-5)16-9(17)15(4-14-16)8(12)13/h1-4,8H |
InChIキー |
IAPYPJGFSSBIMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C=N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)

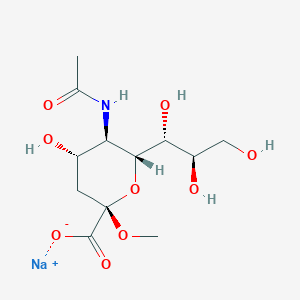
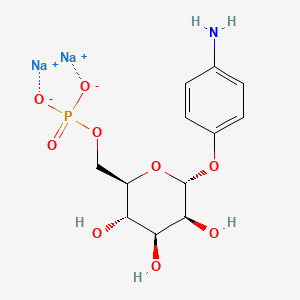
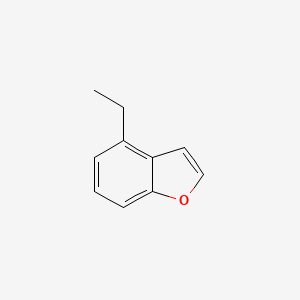
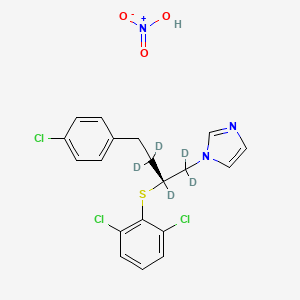

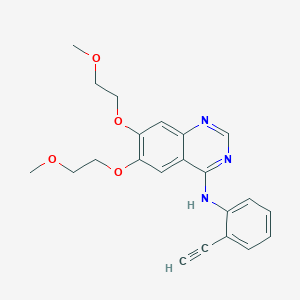

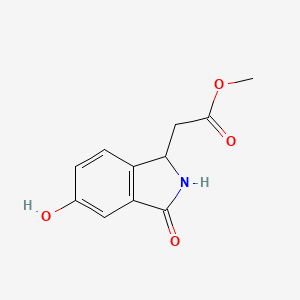

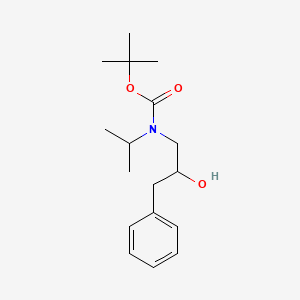
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
